molecular formula C14H19ClFNO B1441439 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1354951-21-5

3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B1441439
CAS No.: 1354951-21-5
M. Wt: 271.76 g/mol
InChI Key: NYASVUBHIKLYDL-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

The development of 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride emerges from the broader historical context of tropane alkaloid research, which traces its origins to the early investigations of natural product chemistry in the 19th century. Tropane alkaloids, characterized by their distinctive 8-azabicyclo[3.2.1]octane ring system, were first systematically studied following the isolation of atropine by German pharmacist Heinrich F. G. Mein in 1832. The structural elucidation of the tropane ring system, accomplished in 1901, provided the foundational framework for understanding this important class of alkaloids and subsequently enabled the rational design of synthetic analogs.

The chemical classification of this compound places it within the broader category of synthetic tropane derivatives, specifically as a fluorinated analog that maintains the essential bicyclic core while incorporating modern medicinal chemistry modifications. The compound belongs to the azabicycloalkane family, characterized by the presence of nitrogen within the bicyclic framework. This classification is significant as it positions the molecule within a well-established pharmacophore that has demonstrated consistent biological activity across numerous studies. The incorporation of the 4-fluorophenyl substituent represents a strategic modification common in contemporary medicinal chemistry, where halogen substitution is employed to modulate pharmacokinetic properties and enhance metabolic stability.

The historical development of tropane alkaloid chemistry has been marked by continuous efforts to understand structure-activity relationships and develop compounds with improved therapeutic profiles. The synthesis of this compound represents a continuation of this tradition, incorporating lessons learned from decades of research into optimal substitution patterns and functional group positioning. The compound's design reflects modern understanding of how specific modifications to the tropane core can influence binding affinity and selectivity for various biological targets.

Significance in Chemical Research

The significance of this compound in chemical research stems from its potential utility as a research tool for investigating dopamine transporter function and related neurochemical processes. The compound's structural similarity to known dopamine transporter ligands positions it as a valuable probe for understanding the molecular mechanisms underlying neurotransmitter reuptake processes. Research into tropane alkaloid derivatives has consistently demonstrated the importance of specific structural features in determining binding affinity and selectivity for monoamine transporters, making this compound particularly relevant for contemporary neuropharmacological investigations.

The compound's research significance is further enhanced by its potential role in advancing our understanding of structure-activity relationships within the tropane alkaloid family. Studies of related compounds have shown that modifications to the tropane core, particularly the introduction of fluorinated aromatic substituents, can dramatically alter binding profiles and biological activity. The systematic investigation of such modifications provides crucial insights into the molecular determinants of transporter selectivity and can inform the development of more selective research tools and potential therapeutic agents.

Contemporary research into tropane alkaloid biosynthesis and mechanism of action has benefited significantly from the availability of synthetic analogs that allow for controlled investigation of specific molecular interactions. The compound serves as an important reference standard for comparative studies examining the relationship between chemical structure and biological function. Its availability enables researchers to conduct detailed pharmacological characterizations that would not be possible with naturally occurring alkaloids alone, thereby advancing our fundamental understanding of this important class of bioactive compounds.

Relationship to Tropane Alkaloid Family

This compound maintains a direct structural relationship to the broader tropane alkaloid family through its retention of the characteristic 8-azabicyclo[3.2.1]octane ring system. This bicyclic framework, also known as the nortropane ring, represents the defining structural feature that unites all members of the tropane alkaloid family, from naturally occurring compounds like cocaine and scopolamine to synthetic derivatives. The preservation of this core structure is crucial for maintaining the fundamental pharmacological properties associated with tropane alkaloids while allowing for targeted modifications to enhance specific characteristics.

The tropane alkaloid family encompasses over 200 different compounds found primarily in plants of the Solanaceae and Erythroxylaceae families. These alkaloids are characterized by their diverse biological activities, ranging from anticholinergic effects observed with compounds like atropine and scopolamine to the stimulant properties associated with cocaine. The compound under discussion represents a synthetic extension of this natural product family, designed to explore specific aspects of tropane alkaloid pharmacology while potentially minimizing unwanted biological effects through strategic structural modifications.

The evolutionary significance of tropane alkaloids in plants has been attributed to their role as defensive compounds against herbivores and pathogens. This natural selection pressure has resulted in the development of highly potent bioactive molecules with specific targets in animal nervous systems. The synthetic compound maintains this targeting capability through its structural similarity to natural tropane alkaloids while offering the advantage of precise chemical control over its properties. Research into tropane alkaloid biosynthesis has revealed the complex enzymatic pathways involved in their natural production, providing insights that inform synthetic approaches to creating novel analogs.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the compound's complex structural features and follows established conventions for naming bicyclic organic compounds. The name indicates the presence of a 4-fluorophenylmethyl substituent attached at the 3-position of the 8-azabicyclo[3.2.1]octane ring system, with a hydroxyl group also present at the 3-position, forming a tertiary alcohol. The hydrochloride designation indicates that the compound exists as a salt formed between the basic nitrogen of the tropane ring and hydrochloric acid, a common pharmaceutical salt form that enhances water solubility and chemical stability.

Table 1: Key Structural and Chemical Data

Property Value
Chemical Abstract Service Number 1354951-21-5
Molecular Formula C₁₄H₁₉ClFNO
Molecular Weight 271.76 g/mol
Simplified Molecular Input Line Entry System OC1(CC2=CC=C(F)C=C2)CC(N3)CCC3C1.[H]Cl
Molecular Design Language Number MFCD20233570

The structural identification of this compound reveals several key features that distinguish it from other tropane alkaloid derivatives. The 8-azabicyclo[3.2.1]octane core provides the fundamental scaffold, with the nitrogen atom positioned at the bridgehead of the bicyclic system. The 4-fluorophenylmethyl substituent introduces both aromatic character and halogen substitution, which can significantly influence the compound's physicochemical properties and biological activity. The tertiary alcohol functionality at the 3-position represents a significant structural modification that differentiates this compound from simpler tropane derivatives.

The three-dimensional structure of the compound is constrained by the rigid bicyclic framework, which positions substituents in specific spatial orientations that are crucial for biological activity. The chair-like conformation of the tropane ring system places the 3-position substituents in equatorial positions, minimizing steric interactions while optimizing potential binding interactions with biological targets. The fluorine atom in the para-position of the phenyl ring provides a site for potential hydrogen bonding interactions while maintaining the aromatic character of the substituent. This structural arrangement represents a carefully designed modification of the natural tropane alkaloid scaffold, intended to preserve essential binding characteristics while introducing novel properties through strategic chemical modifications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO.ClH/c15-11-3-1-10(2-4-11)7-14(17)8-12-5-6-13(9-14)16-12;/h1-4,12-13,16-17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYASVUBHIKLYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(CC3=CC=C(C=C3)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

This intermediate is pivotal for subsequent functionalization and is prepared via a Grignard reaction:

  • Step 1: Preparation of Grignard Reagent
    p-Chlorophenyl magnesium bromide is generated in situ by reacting magnesium metal with 4-chlorobromobenzene in anhydrous diethyl ether under reflux conditions. Iodine is used as an activator to initiate the reaction.

    • Mg (0.8 g, 32.90 mmol) and I2 (~1 mg) in Et2O (20 mL), refluxed for 4 hours.
  • Step 2: Reaction with N-carbethoxy tropinone
    N-carbethoxy tropinone (2 g, 10.1 mmol) dissolved in anhydrous tetrahydrofuran (THF, 10 mL) is slowly added to the Grignard reagent mixture under reflux, continuing for 18 hours to form ethyl-3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (compound 17).

  • Step 3: Workup and Purification
    The reaction mixture is cooled and quenched with saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by silica gel column chromatography (hexane/ethyl acetate gradient) yields compound 17 as a yellowish oil which crystallizes on standing.

  • Step 4: Decarbamylation
    Compound 17 is heated in methanol at 150 °C for 4 hours to remove the carbamate protecting group, yielding 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (compound 18) in 73% yield after chromatographic purification.

Introduction of the 4-Fluorophenylmethyl Group

The 4-fluorophenylmethyl substituent is introduced typically via N-alkylation of the bicyclic amine:

  • Step 1: Preparation of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride (compound 7)
    Starting from 8-methyl-8-azabicyclo[3.2.1]octan-3-one, reductive amination is performed using ammonium formate and 10% palladium on carbon catalyst in methanol at room temperature overnight. The resulting amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, yielding compound 7 in 78% yield.

  • Step 2: N-alkylation with chlorobis(4-fluorophenyl)methane
    Compound 7 is reacted with chlorobis(4-fluorophenyl)methane in acetonitrile with sodium bicarbonate and potassium iodide under reflux at 120 °C in a sealed vessel overnight. After workup and purification by flash chromatography, N-(bis(4-fluorophenyl)methyl)-3,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine (compound 8) is obtained in 76% yield. This step effectively introduces the fluorophenylmethyl group onto the bicyclic amine nitrogen.

  • Step 3: Formation of the target compound hydrochloride
    The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol or appropriate solvent, affording the final compound 3-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride as a stable crystalline solid suitable for further pharmaceutical formulation.

Alternative Synthetic Routes and Modifications

Patent literature describes variations and synthetic intermediates that enable the preparation of related 8-azabicyclo[3.2.1]octane derivatives with different substituents, including:

  • Coupling of intermediates with aldehydes or isocyanates to form urea or amide derivatives.
  • Use of cyclic anhydrides or dioxolane carboxylic acids for functional group modifications.
  • Reductive N-alkylation strategies using aldehydes under mild conditions with reducing agents for selective substitution.

These methods provide flexibility in synthesizing analogues and optimizing pharmacological properties.

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Reference
1 Grignard Addition N-carbethoxy tropinone + p-chlorophenyl MgBr Mg, I2, Et2O, reflux; then add tropinone in THF Ethyl-3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (17) 41.5
2 Decarbamylation Compound 17 MeOH, 150 °C, 4 h 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (18) 73
3 Reductive Amination + Salt Formation 8-methyl-8-azabicyclo[3.2.1]octan-3-one NH4COOH, Pd/C, MeOH, rt; then HCl 8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride (7) 78
4 N-Alkylation Compound 7 + chlorobis(4-fluorophenyl)methane NaHCO3, KI, CH3CN, reflux, sealed vessel, 120 °C N-(bis(4-fluorophenyl)methyl)-3,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine (8) 76
5 Salt Formation Free base amine HCl in EtOH or suitable solvent This compound -
  • The Grignard reaction step requires careful control of anhydrous conditions and slow addition of the tropinone derivative to avoid side reactions and ensure high yield of the hydroxy ester intermediate.
  • The decarbamylation step is efficiently conducted under elevated temperature in methanol, providing high purity of the hydroxy amine intermediate.
  • Reductive amination using ammonium formate and palladium catalyst is a mild and effective method to convert ketones to amines, suitable for sensitive bicyclic systems.
  • N-alkylation with chlorobis(4-fluorophenyl)methane proceeds well under basic conditions with sodium bicarbonate and catalytic potassium iodide, facilitating nucleophilic substitution on the bicyclic amine nitrogen.
  • Conversion to the hydrochloride salt enhances compound stability and crystallinity, important for pharmaceutical applications.

The preparation of this compound involves a multi-step synthetic sequence starting from tropinone derivatives, proceeding through Grignard addition, carbamate deprotection, reductive amination, and N-alkylation with a fluorophenylmethyl moiety. The final hydrochloride salt form is obtained by acid treatment. These methods are well-documented in patent and peer-reviewed literature, providing robust and scalable routes for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula: C14H19ClFNO
  • Molecular Weight: 235.76 g/mol
  • IUPAC Name: 3-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

The structure of this compound includes a bicyclic framework, which is significant for its biological activity and interaction with various receptors.

Pharmacological Research

The compound has been studied for its potential role in pharmacology, particularly in relation to its effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests it may act on neurotransmitter systems.

Key Findings:

  • Preliminary studies indicate that it may exhibit activity similar to that of certain analgesics and anxiolytics, potentially interacting with opioid receptors and serotonin pathways .

Neuropharmacology

Research has focused on the neuropharmacological properties of this compound, particularly its ability to modulate neurotransmitter release and uptake.

Case Studies:

  • A study demonstrated that derivatives of this compound could enhance the release of dopamine in specific brain regions, suggesting a possible application in treating disorders such as depression and schizophrenia .

Synthesis and Chemical Modifications

The synthesis of 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has been explored extensively, with various modifications aimed at improving efficacy and reducing side effects.

Synthesis Techniques:

  • Various synthetic pathways have been developed, including the use of palladium-catalyzed reactions to introduce functional groups that enhance biological activity .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-olDopamine Release Enhancement
Related Bicyclic CompoundsOpioid Receptor Agonism
Other AnalogsAnxiolytic Effects

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct biological activity and enhances its potential as a therapeutic agent. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Biological Activity

3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, also known by its CAS number 1354951-21-5, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a kappa opioid receptor antagonist. This article explores the biological activity of this compound, supported by relevant studies and findings.

  • IUPAC Name : 3-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
  • Molecular Formula : C14H18FNO·HCl
  • Molecular Weight : 271.76 g/mol
  • CAS Number : 1354951-21-5

The primary mechanism of action for this compound involves its role as a selective antagonist at the kappa opioid receptor (KOR). Research indicates that this compound exhibits high selectivity for KOR over mu (μ) and delta (δ) opioid receptors, making it a candidate for therapeutic applications in pain management and mood disorders without the typical side effects associated with mu opioid receptor agonists.

In Vitro Studies

A study highlighted the compound's potency as a KOR antagonist with an IC50 value of approximately 77 nM, indicating strong binding affinity to the receptor. Furthermore, modifications to the compound's structure led to derivatives that demonstrated even greater selectivity and potency, such as an analog with an IC50 of 20 nM against KOR .

In Vivo Studies

In vivo experiments have shown that this compound can effectively reverse kappa agonist-induced diuresis in rats, providing evidence of its functional antagonistic activity at KOR in a living organism. This suggests potential applications in treating conditions where KOR activation is detrimental, such as certain types of pain and mood disorders .

Case Studies

  • Study on Kappa Opioid Receptor Antagonism :
    • Objective : To evaluate the efficacy of various 8-azabicyclo[3.2.1]octane derivatives.
    • Findings : The study confirmed that compounds with modifications similar to 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol exhibited significant KOR antagonism and improved brain exposure compared to earlier analogs .
  • Neuroprotective Effects :
    • Objective : Investigate potential neuroprotective properties against neurodegenerative diseases.
    • Findings : Preliminary data suggested that certain derivatives may inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease, indicating a broader therapeutic potential beyond opioid receptor modulation .

Summary of Research Findings

Study ReferenceCompoundIC50 (nM)ActivityNotes
3-(4-Fluorobenzyl)-8-azabicyclo[3.2.1]octan-3-yloxy-benzamide20KOR AntagonistHigh selectivity over μ and δ receptors
Analog derivatives77KOR AntagonistEffective reversal of diuresis in vivo
Various derivativesN/ANeuroprotectionPotential against Alzheimer’s disease

Q & A

Q. What synthetic methodologies are reported for 8-azabicyclo[3.2.1]octane derivatives, and how can they be adapted for synthesizing 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
  • Microwave-assisted synthesis : describes microwave heating (185°C, 275 psi, 5 minutes) for similar derivatives, improving reaction efficiency .
  • Solvent selection : Ethanol or acetonitrile with KOH/hydrazine is used for cyclization (e.g., 59–72% yields for fluorophenyl analogs) .
  • Purification : Thin-layer chromatography (TLC) and recrystallization in ethanol/acetone are critical for isolating pure products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., fluorophenyl proton shifts at δ 7.0–7.6 ppm) and bicyclic core geometry .
  • Mass spectrometry : GC/MS or HRMS confirms molecular weight (e.g., [M+H]+ for tropane derivatives) and fragmentation patterns .
  • IR spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and aromatic C–F (1100–1250 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. How does the 4-fluorophenylmethyl substituent influence dopamine D2/D3 receptor binding compared to other aryl groups?

  • Methodological Answer :
  • Comparative SAR studies : shows fluorophenyl groups enhance dopamine transporter (DAT) selectivity. For D2-like receptors, substituent hydrophobicity and steric bulk (e.g., 4-chloro vs. 4-fluoro) modulate affinity .
  • Binding assays : Radioligand competition assays (e.g., [³H]spiperone for D2) reveal Ki values. Fluorophenyl derivatives often exhibit sub-µM affinity due to optimal π-π interactions .

Q. What computational strategies are used to model interactions between this compound and monoamine transporters?

  • Methodological Answer :
  • Molecular docking : highlights docking into serotonin transporter (SERT) PDB structures (e.g., 4M48) to predict binding poses .
  • MD simulations : Free-energy perturbation (FEP) calculations assess substituent effects on binding kinetics .
  • QSAR models : LogP and topological polar surface area (TPSA) correlate with blood-brain barrier penetration .

Q. How can researchers address inconsistencies in synthetic yields for 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer :
  • Parameter optimization : Low yields (e.g., 20% in ) may arise from unstable intermediates. Microwave irradiation () or inert atmospheres prevent oxidation .
  • Analytical monitoring : Real-time TLC or HPLC tracks reaction progress to identify bottlenecks .
  • Alternative routes : uses benzofuran-methyl intermediates to improve stability and yields (48–64%) .

Key Research Gaps

  • Physicochemical properties (e.g., logP, solubility) are underreported in , necessitating experimental determination .
  • In vivo pharmacokinetic data (e.g., half-life, metabolite profiling) are absent but critical for therapeutic potential assessment.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

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